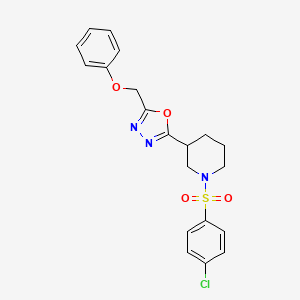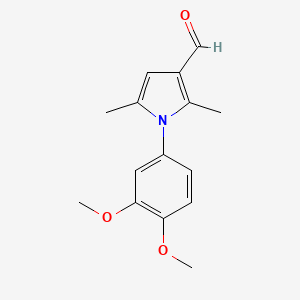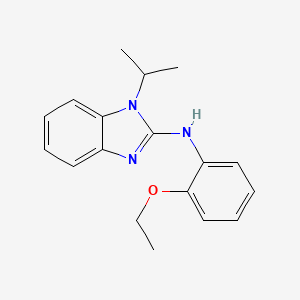![molecular formula C19H21N5O5S B2532848 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 899733-23-4](/img/structure/B2532848.png)
1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule that appears to be related to a class of compounds that interact with biological targets. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities. For instance, the first paper discusses 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for potency and selectivity, as well as phenyl group substitution for pharmacokinetic properties . The second paper focuses on tricyclic pyrazoles and their role as cannabinoid receptor ligands, with specific mention of the synthesis and evaluation of analogues for receptor affinity . These papers suggest that the compound may have been designed to target specific receptors or enzymes, potentially with therapeutic applications.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step processes, often starting with simpler building blocks that are gradually built up into the final structure. The papers provided do not detail the synthesis of the exact compound , but they do offer examples of related synthetic efforts. For instance, the synthesis of tricyclic pyrazoles involves the creation of analogues with modifications at specific positions on the core structure to modulate receptor affinity . This suggests that a similar approach could be used for the synthesis of 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide, with careful consideration of the functional groups that are important for biological activity.
Molecular Structure Analysis
The molecular structure of the compound likely features several key functional groups and heterocycles that are important for its biological activity. The presence of a piperidine ring, as seen in both papers, is a common motif in medicinal chemistry due to its ability to interact with biological targets . The thieno[3,4-c]pyrazole moiety in the compound is another heterocycle that could be critical for its activity, potentially offering a scaffold for further substitution and optimization. The molecular structure analysis would focus on these and other features to understand how they contribute to the compound's properties and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of the compound would be complex, given its structure. The papers do not provide specific reactions for this compound, but they do discuss the importance of certain substituents in modulating the properties of related compounds . For example, the introduction of a bromo and a trifluoromethoxy group was found to be significant in the optimization of a soluble epoxide hydrolase inhibitor . Such insights can be extrapolated to hypothesize the types of chemical reactions that might be used to introduce similar functional groups into the compound or to predict how it might be metabolized in a biological system.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. While the papers do not provide data on the specific compound, they do offer information on related compounds. For example, the presence of a phenyl group was found to be important for reducing clearance and improving oral exposure of a soluble epoxide hydrolase inhibitor . Similarly, the affinity of tricyclic pyrazoles for cannabinoid receptors was modulated by changes to the core structure . These findings suggest that the physical and chemical properties of this compound would need to be carefully optimized to ensure appropriate solubility, stability, and bioavailability for its intended use.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Thiazole-Piperidine Hybrid Analogues : Research on the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates revealed promising compounds with activity against Mycobacterium tuberculosis. These compounds exhibit significant antituberculosis activity, highlighting the potential of heterocyclic compounds in antimicrobial research (V. U. Jeankumar et al., 2013).
Pyrazolothienopyrimidines Synthesis : A study on the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines compounds from 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide as a versatile precursor showcases the importance of such compounds in developing new pharmacologically active molecules (R. Zaki et al., 2015).
Antimicrobial and Anticancer Applications
Antimicrobial and Antifungal Activities : The synthesis and evaluation of pyridine-2(1H)-thiones and their derivatives have shown significant antimicrobial and antifungal activities, demonstrating the potential of heterocyclic compounds in treating infections (Ismail M M Othman, 2013).
Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of heterocyclic compounds in cancer treatment and inflammation reduction (A. Rahmouni et al., 2016).
Propriétés
IUPAC Name |
1-[2-[(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c20-16(25)12-6-8-23(9-7-12)19(27)18(26)21-17-14-10-30(28,29)11-15(14)22-24(17)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFMQXBOZAESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)
![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone](/img/structure/B2532771.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)
![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)




![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)